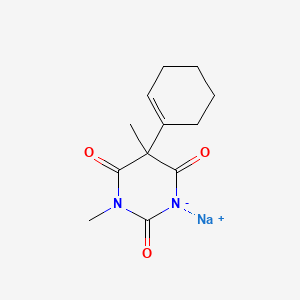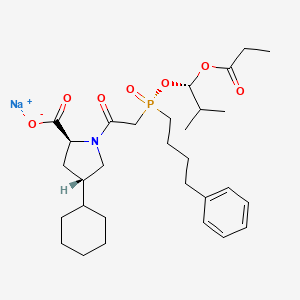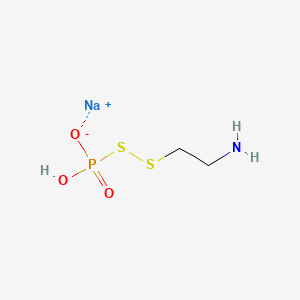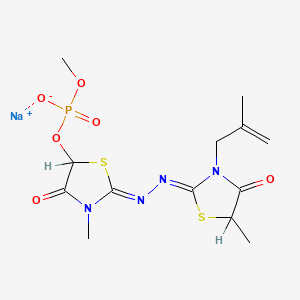
Hexobarbital sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hexobarbital sodium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the reactivity and mechanisms of barbiturates. In biology, this compound is used in the Hexobarbital Sleep Test (HST) to identify rodents with high or low intensity of microsomal oxidation, classifying them as fast or slow metabolizers . In medicine, it was historically used as an anesthetic and sedative, although it has largely been replaced by safer alternatives . In industry, this compound is used in the synthesis of other barbiturate derivatives and related compounds.
Preparation Methods
Hexobarbital sodium can be synthesized through several synthetic routes. One common method involves reacting cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate to form a this compound intermediate, which is then methylated with dimethyl sulfate . Another pathway involves reacting ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate with N-methylurea . Industrial production methods typically involve large-scale synthesis using these or similar reaction pathways to ensure high yield and purity.
Chemical Reactions Analysis
Hexobarbital sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Mechanism of Action
Hexobarbital sodium exerts its effects by binding to a distinct site associated with a chloride ionophore at the gamma-aminobutyric acid (GABA) receptor. This binding increases the duration of time for which the chloride ionophore is open, prolonging the post-synaptic inhibitory effect of GABA in the thalamus . This mechanism enhances the inhibitory neurotransmission, leading to the sedative and hypnotic effects of this compound.
Comparison with Similar Compounds
Hexobarbital sodium is similar to other barbiturate derivatives such as thiopental, pentobarbital, and phenobarbital. it is unique in its relatively fast onset of action and short duration of effects . Thiopental, for example, has a longer duration of action and is commonly used for induction of anesthesia . Pentobarbital and phenobarbital have different pharmacokinetic profiles and are used for different therapeutic purposes. The unique properties of this compound make it suitable for specific applications where rapid onset and short duration are desired.
Properties
CAS No. |
50-09-9 |
|---|---|
Molecular Formula |
C12H16N2NaO3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
sodium;5-(cyclohexen-1-yl)-1,5-dimethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17); |
InChI Key |
SVNBLYILNKAFQM-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+] |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2.[Na] |
| 50-09-9 | |
Synonyms |
Evipan Hexenal Hexobarbital Hexobarbital, Sodium Hexobarbitone Sodium Hexobarbital |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B1260769.png)





